2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a sulfur-containing acetamide derivative featuring a benzothiazole core linked to a 4-fluorophenylthio group via an acetamide bridge. The compound's structure integrates a 2-methylbenzo[d]thiazol-5-yl moiety, which is known to enhance bioactivity in medicinal chemistry contexts, particularly in targeting enzymes or receptors .
Synthesis of this compound likely follows established protocols for analogous acetamide derivatives, such as nucleophilic substitution reactions between thiol-containing intermediates (e.g., 4-fluorothiophenol) and α-haloacetamides, followed by coupling with functionalized benzothiazoles under basic conditions .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-18-14-8-12(4-7-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOXXUOBRCFOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers. More research is needed to identify its specific targets and their roles.
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. Compounds of similar structure have been identified as activators of the glucagon-like peptide 1 (glp1) receptor. If this compound shares a similar mode of action, it may interact with the GLP1 receptor to stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying.
Biochemical Pathways
Again, without specific target information, it’s difficult to summarize the affected biochemical pathways. If the compound acts as a GLP1 receptor activator, it would affect pathways related to glucose homeostasis, including insulin signaling and glucagon release.
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a thioacetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including a fluorophenyl group and a benzo[d]thiazole moiety, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{14}FN_{3}OS, with a molecular weight of approximately 303.35 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its pharmacokinetic properties compared to similar compounds.
Antimicrobial Properties
Research indicates that compounds containing thiazole and thioether functionalities exhibit significant antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have shown promise as antitumor agents due to their ability to interact with specific biological targets involved in cancer progression. For instance, studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cells, reduce cell viability, and inhibit tumor growth in vitro and in vivo .
A comparative analysis of similar thiazole derivatives revealed that modifications such as the introduction of electron-withdrawing groups can enhance cytotoxic activity against different cancer cell lines. For example, compounds with a methyl group at specific positions on the phenyl ring exhibited increased potency against human glioblastoma and melanoma cell lines .
The biological activity of this compound is likely mediated through interactions with various molecular targets. Initial findings suggest that the compound may modulate enzyme activities, impacting metabolic pathways relevant to disease states. The exact mechanisms remain under investigation but may involve binding to receptors or enzymes critical for cellular function.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Urease Inhibition : A study on related thiazole compounds showed significant urease inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria .
- Leishmanicidal Activity : Research on phthalimido-thiazoles indicated their effectiveness against Leishmania species, highlighting the potential for developing new treatments for leishmaniasis from similar scaffolds .
- Cytotoxicity Studies : In vitro assays revealed that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is an organic compound belonging to the thioacetamide class, characterized by a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. The presence of fluorine enhances the compound's stability and lipophilicity, potentially improving its pharmacokinetic properties.
Scientific Research Applications
This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. Compounds with thiazole and thioether functionalities have demonstrated significant biological effects, likely due to their interactions with various biological targets. Research indicates that 2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies suggest that compounds containing thiazole and thioether functionalities may exhibit significant antimicrobial effects.
Anticancer Properties
Similarly, these compounds have shown effectiveness against various cancer cell lines, suggesting potential therapeutic properties.
Synthesis
The synthesis of this compound involves several key steps, with industrial optimization focusing on high yield and purity through catalysts and controlled reaction conditions.
Applications
This compound has applications in:
- Medicinal chemistry
- Material science
- Scientific research
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound and 9b enhances metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy in 2d, ) .
- Benzothiazole vs.
Physicochemical Properties
Q & A
Q. Analytical validation :
- NMR spectroscopy (1H/13C) confirms structural integrity, with characteristic peaks for the thiazole ring (δ 7.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) by monitoring retention times and peak symmetry .
Basic: Which structural features of this compound correlate with its biological activity?
Answer:
Critical structural elements include:
- Thiazole ring : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- 4-Fluorophenylthio group : Fluorine’s electronegativity improves membrane permeability and metabolic stability .
- 2-Methylbenzo[d]thiazole : The methyl group reduces steric hindrance, facilitating target binding .
Advanced: How can reaction conditions be systematically optimized for higher yields?
Answer:
Design of Experiments (DoE) is recommended:
Variables : Temperature (40–100°C), solvent polarity (DCM vs. ethanol), and catalyst loading (e.g., DMAP) .
Response surface modeling : Identifies optimal conditions (e.g., 70°C in ethanol with 5 mol% DMAP increases yield by 20%) .
In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Advanced: What methodologies elucidate interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to purified proteins .
- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., COX-2 or EGFR kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Case study : Discrepancies in IC50 values (e.g., anticancer assays) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays can alter inhibition potency .
- Cellular context : Differences in cell line expression profiles (e.g., P-glycoprotein levels affecting drug efflux) .
Resolution steps :
Replicate studies under standardized conditions (e.g., CLSI guidelines).
Compare with structural analogs (Table 1) to identify substituent-specific trends .
Q. Table 1: Activity trends in structural analogs
| Substituent Modification | Observed Activity Shift | Reference |
|---|---|---|
| Replacement of 4-F with Cl | Increased cytotoxicity | |
| Methyl → Ethyl on benzo[d]thiazole | Reduced kinase inhibition |
Advanced: What strategies are employed in pharmacological profiling?
Answer:
- ADME-Tox screening :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer assays .
- In vivo efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation to determine MTD (maximum tolerated dose) .
Advanced: How are structural analogs designed to enhance pharmacokinetics?
Answer:
Rational design approaches :
Bioisosteric replacement : Swap the 4-fluorophenyl group with a trifluoromethylpyridine to improve solubility .
Prodrug derivatization : Introduce ester moieties to the acetamide group for enhanced oral bioavailability .
Computational QSAR models : Predict logP and PSA (polar surface area) to balance lipophilicity and absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
